N-(4-acetamidophenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide
Description
This compound features a hybrid structure combining an indole core, a 1,3,4-oxadiazole ring substituted with an isopropyl group (propan-2-yl), and an acetamide moiety linked to a 4-acetamidophenyl group. The isopropyl group on the oxadiazole may enhance lipophilicity, influencing membrane permeability and target binding.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3/c1-14(2)22-26-27-23(31-22)20-12-16-6-4-5-7-19(16)28(20)13-21(30)25-18-10-8-17(9-11-18)24-15(3)29/h4-12,14H,13H2,1-3H3,(H,24,29)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVPRAGOYLTOTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as the acetamidophenyl derivative, the oxadiazole ring, and the indole moiety. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include acetic anhydride, hydrazine hydrate, and various catalysts to facilitate the formation of the oxadiazole and indole rings.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(4-acetamidophenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Key Observations and Implications
Substituent Effects :
- The isopropyl group on the oxadiazole may enhance metabolic stability compared to ethyl or benzofuran substituents .
- Electron-withdrawing groups (e.g., nitro in 10l ) reduce solubility but improve target affinity .
Structural-Activity Relationships (SAR) :
- Indole-1-yl linkage (as in the target compound) vs. indole-3-yl (as in 8g ) alters steric interactions with enzymatic pockets .
- Sulfanyl vs. oxyacetamide linkages influence redox properties and binding kinetics .
Research Gaps: No direct bioactivity data for the target compound are available in the provided evidence. Comparative pharmacokinetic studies (e.g., bioavailability, toxicity) are needed to prioritize lead candidates.
Biological Activity
N-(4-acetamidophenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a unique molecular architecture consisting of:
- Acetamidophenyl Group : Contributes to its pharmacological properties.
- Oxadiazole Ring : Associated with various biological activities, including antimicrobial effects.
- Indole Moiety : Known for its role in numerous biological processes.
The IUPAC name is this compound.
The biological activity of this compound can be attributed to several mechanisms:
Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways. For instance, it has been shown to interact with acetyl-CoA carboxylases (ACCs), which are critical in lipid metabolism and are potential targets for obesity treatment .
Receptor Modulation : It may modulate receptor activity influencing cellular signaling pathways. The presence of the oxadiazole and indole structures suggests potential interactions with various receptors.
Gene Expression Alteration : The compound could affect the expression of genes related to its biological activities, particularly those involved in cancer and microbial resistance.
Antimicrobial Activity
Research has indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For example, a study demonstrated that various synthesized oxadiazole derivatives displayed varying degrees of activity against selected microbial species . The specific compound under discussion may share similar properties due to its structural components.
Anticancer Properties
The compound's potential as an anticancer agent has also been explored. Compounds containing oxadiazole rings have been documented for their anticancer activities through mechanisms such as apoptosis induction and cell cycle arrest. The indole moiety is known for its role in cancer therapeutics, further enhancing the potential efficacy of this compound .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from various studies include:
| Substituent | Biological Activity | Remarks |
|---|---|---|
| Acetamido Group | Enhances solubility and bioavailability | Critical for pharmacokinetics |
| Oxadiazole Ring | Exhibits antimicrobial and anticancer properties | Essential for biological activity |
| Indole Moiety | Involved in receptor interactions | Contributes to anticancer effects |
Case Studies
Several studies have examined compounds similar to this compound:
- Antimicrobial Screening : A series of oxadiazole derivatives were synthesized and screened for antimicrobial activity. Results showed that certain derivatives exhibited significant inhibition against bacterial strains .
- Anticancer Evaluation : Compounds with oxadiazole structures were tested against various cancer cell lines, revealing promising results in inducing apoptosis and inhibiting cell proliferation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
